1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde
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Overview
Description
This compound, also known by its CAS Number 640260-00-0, is a solid substance at room temperature1. It has a molecular weight of 298.381 and its IUPAC name is 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, piperidones, which are precursors to the piperidine ring present in this compound, are of particular interest due to their unique biochemical properties2. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates2.Molecular Structure Analysis
The InChI code for this compound is 1S/C18H22N2O2/c1-13-6-5-7-14(2)20(13)18(22)11-19-10-15(12-21)16-8-3-4-9-17(16)19/h3-4,8-10,12-14H,5-7,11H2,1-2H31. This indicates that the compound contains 18 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature1. It has a molecular weight of 298.381. The purity of the compound is 95%1.Scientific Research Applications
Gold-catalyzed Cycloisomerizations
Kothandaraman et al. (2011) explored gold(I)-catalyzed cycloisomerizations of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, demonstrating a method that could potentially be adapted for the synthesis of related indole compounds. The process is efficient and offers good to excellent yields, hinting at the potential for gold-catalyzed methodologies in synthesizing complex indole derivatives Kothandaraman et al., 2011.
Reactions with Active Methylene Compounds
Suzdalev and Den’kina (2011) detailed the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reactions with active methylene compounds, leading to crotonic condensation products. This study showcases the versatility of indole-3-carbaldehyde derivatives in chemical synthesis, potentially offering pathways for modifying the compound Suzdalev & Den’kina, 2011.
Synthesis of Functional Derivatives
Dotsenko et al. (2018) introduced a sequential reaction leading to the formation of functional derivatives of 3-(pyridine-4-yl)-1H-indole and 4-(1H-indol-3-yl)-thieno[2,3-b]pyridine. The approach underlines the potential of indole-3-carbaldehyde derivatives as precursors in the synthesis of complex heterocyclic structures, which could be relevant for the development of novel pharmaceuticals or materials Dotsenko et al., 2018.
Green & Sustainable Synthetic Routes
Madan (2020) discussed a green and sustainable nanocatalyzed synthetic route for the Knoevenagel condensation of indole-3-carbaldehydes, which could be applicable for environmentally friendly synthesis of indole derivatives. This methodology emphasizes the importance of sustainable approaches in the synthesis of complex organic compounds, potentially including the compound of interest Madan, 2020.
Safety And Hazards
For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer1.
Future Directions
As for future directions, it’s difficult to say without more specific information on the intended use or research context for this compound. However, given its structural features, it could potentially be of interest in the development of new pharmaceuticals or chemical products.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original sources or experts in the field for more detailed and specific information.
properties
IUPAC Name |
1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-6-5-7-14(2)20(13)18(22)11-19-10-15(12-21)16-8-3-4-9-17(16)19/h3-4,8-10,12-14H,5-7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESLTFDMEKOWMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CN2C=C(C3=CC=CC=C32)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395086 |
Source
|
Record name | 1-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde | |
CAS RN |
640260-00-0 |
Source
|
Record name | 1-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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